![molecular formula C12H13F3N2O6S B14145814 5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid CAS No. 321970-82-5](/img/structure/B14145814.png)
5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid: is a complex organic compound characterized by the presence of trifluoromethyl, nitrophenyl, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a trifluoromethyl-containing compound under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the trifluoromethyl position.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 5,5,5-Trifluoro-4-(([(4-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid
- 2,3,5-Trifluoro-6-nitrophenylamine
Comparison: Compared to similar compounds, 5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid is unique due to the specific positioning of the nitrophenyl and sulfonyl groups. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
321970-82-5 |
|---|---|
Molekularformel |
C12H13F3N2O6S |
Molekulargewicht |
370.30 g/mol |
IUPAC-Name |
5,5,5-trifluoro-4-[[(2-nitrophenyl)sulfonylamino]methyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3N2O6S/c13-12(14,15)8(5-6-11(18)19)7-16-24(22,23)10-4-2-1-3-9(10)17(20)21/h1-4,8,16H,5-7H2,(H,18,19) |
InChI-Schlüssel |
YDTBNDVSIIGDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)


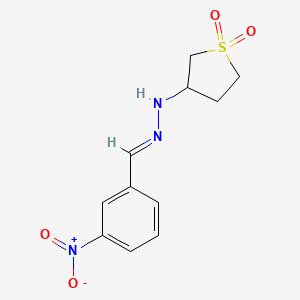
![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
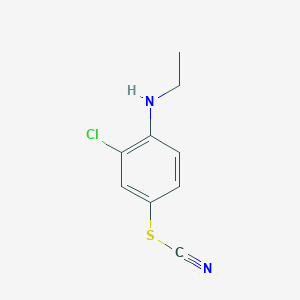
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
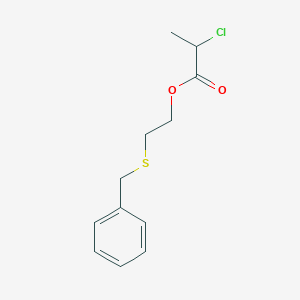
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
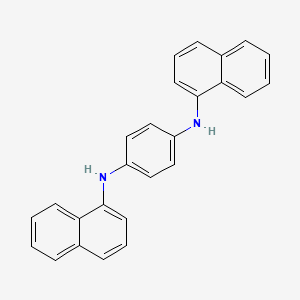
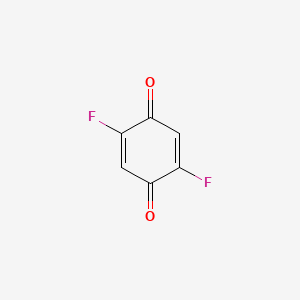
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

